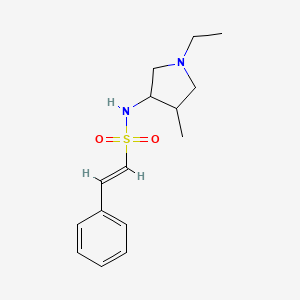
(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as sulfonamides, which have been used in medicine for their antibacterial properties. However, this particular compound is not used as a drug, but rather as a research tool due to its unique properties. In
作用機序
The mechanism of action of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide involves its binding to the TRPV1 channel and blocking its function. This has been demonstrated in various studies using electrophysiological techniques. The compound has been shown to be selective for the TRPV1 channel, with little effect on other ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide are related to its selective blocking of the TRPV1 channel. This has been shown to reduce pain and inflammation in animal models of various diseases. However, the compound has not been tested in humans and its safety profile is unknown.
実験室実験の利点と制限
The advantages of using (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide in lab experiments include its selectivity for the TRPV1 channel, which allows for specific manipulation of this channel without affecting other ion channels. The compound is also relatively easy to synthesize and has a moderate yield. However, the limitations of using this compound include its unknown safety profile and potential off-target effects.
将来の方向性
There are several future directions for research involving (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide. These include further studies on its selectivity and mechanism of action, as well as its potential therapeutic applications in various diseases involving the TRPV1 channel. Additionally, the safety profile of the compound needs to be established before it can be considered for clinical use. Finally, new synthesis methods for the compound could be developed to improve its yield and purity.
合成法
The synthesis of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide involves the reaction of 1-ethyl-4-methylpyrrolidin-3-amine with 2-bromoethylbenzenesulfonamide in the presence of a palladium catalyst. The reaction produces the desired compound with a yield of around 50%. This synthesis method has been published in a research article by Li et al. in 2013.
科学的研究の応用
(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide has been used in scientific research as a tool to study the function of a specific type of ion channel called the TRPV1 channel. This channel is involved in the perception of pain and temperature, and its malfunction has been linked to various diseases such as chronic pain and inflammation. By selectively blocking the TRPV1 channel, researchers can study its function and potential therapeutic targets.
特性
IUPAC Name |
(E)-N-(1-ethyl-4-methylpyrrolidin-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-3-17-11-13(2)15(12-17)16-20(18,19)10-9-14-7-5-4-6-8-14/h4-10,13,15-16H,3,11-12H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYWPOXQFKEENR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)NS(=O)(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC(C(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

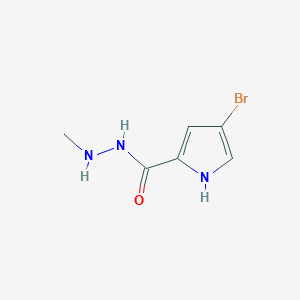

![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)


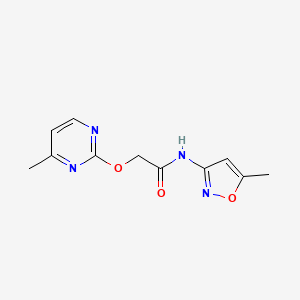
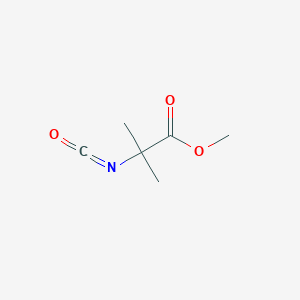
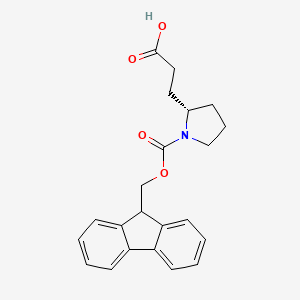
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole](/img/structure/B2985695.png)


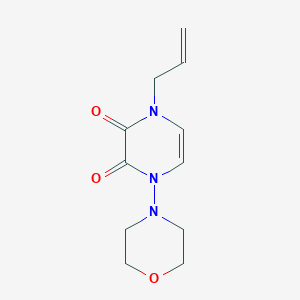
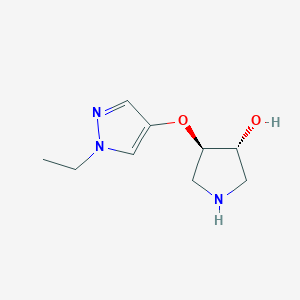
![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)